Technical Whitepaper: 2-Chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
Technical Whitepaper: 2-Chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
This technical guide details the physicochemical properties, synthetic pathways, and experimental utility of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide , a representative electrophilic fragment used in covalent drug discovery and chemoproteomics.[1]
Classification: Covalent Electrophilic Probe / Synthetic Intermediate Target Audience: Medicinal Chemists, Chemical Biologists, and Proteomics Researchers[1]
Executive Summary
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a heterobifunctional small molecule featuring a chloroacetamide warhead and a morpholinosulfonyl moiety .[1] In modern drug discovery, this compound serves two primary roles:
-
Covalent Fragment Probe: It acts as a cysteine-reactive "scout" fragment in Chemoproteomic profiling (e.g., activity-based protein profiling, ABPP) to identify ligandable cysteines across the proteome.[1]
-
Synthetic Intermediate: The
-chloro position serves as a leaving group for nucleophilic substitution, allowing the synthesis of complex -substituted glycinamide derivatives found in kinase inhibitors and GPCR ligands.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a central aniline core substituted at the para position with a morpholinosulfonyl group (enhancing solubility and metabolic stability) and
| Property | Value / Description |
| IUPAC Name | 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide |
| Molecular Formula | |
| Molecular Weight | 318.78 g/mol |
| CAS Number | 2404868 (PubChem CID) / 1087791-99-8 (Related Analog) |
| Electrophile Type | |
| Reactivity Mode | |
| Predicted LogP | ~1.1 – 1.5 (Lipophilic, membrane permeable) |
| Topological PSA | ~84 |
Solubility & Stability
-
Solubility: Low aqueous solubility (< 1 mg/mL).[1] Highly soluble in organic solvents (DMSO, DMF, Acetonitrile).
-
Stability: Stable in solid form at -20°C. In solution (pH > 7.5), the chloroacetamide moiety is susceptible to slow hydrolysis to the corresponding hydroxyacetamide or cyclization if proximal nucleophiles are present.
Synthetic Pathway
The synthesis follows a convergent route, coupling the commercially available 4-(morpholinosulfonyl)aniline with chloroacetyl chloride .
Reaction Scheme
-
Precursor Assembly: Reaction of 4-acetamidobenzenesulfonyl chloride with morpholine, followed by deacetylation (hydrolysis) to yield the aniline.[1]
-
Warhead Installation: Acylation of the aniline nitrogen with chloroacetyl chloride under basic conditions.[1]
Figure 1: Synthetic route for warhead installation.[1] The reaction typically proceeds in DCM or THF at 0°C to prevent bis-alkylation.[1]
Mechanism of Action: Cysteine Alkylation
As a covalent probe, the chloroacetamide group undergoes an irreversible
Reaction Logic[9]
-
Recognition: The morpholinosulfonyl phenyl group provides non-covalent affinity (Van der Waals, H-bonding) to the protein pocket.[1]
-
Alkylation: The nucleophilic sulfur attacks the
-carbon of the acetamide, displacing the chloride ion.[1] -
Consequence: Formation of a stable thioether bond, permanently modifying the protein.
Figure 2: Mechanism of covalent protein modification via S_N2 alkylation.[1]
Experimental Protocols
Protocol A: Chemical Synthesis
-
Reagents: 4-(morpholinosulfonyl)aniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-(morpholinosulfonyl)aniline in anhydrous DCM under
atmosphere. -
Add Triethylamine and cool the solution to 0°C.
-
Dropwise add Chloroacetyl chloride (diluted in DCM) over 15 minutes.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Quench: Add water. Wash organic layer with 1M HCl (to remove unreacted aniline) and Brine.[1]
-
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane.
-
Protocol B: Glutathione (GSH) Reactivity Assay
To assess the intrinsic reactivity (electrophilicity) of the probe before biological application.
-
Reagents: Probe (10 mM in DMSO), Reduced Glutathione (GSH, 10 mM in PBS), PBS Buffer (pH 7.4).
-
Procedure:
-
Mix Probe and GSH in PBS/DMSO (9:1 ratio) to a final concentration of 50
each. -
Incubate at 37°C.
-
Monitoring: Analyze aliquots at 0, 15, 30, 60, and 120 minutes via LC-MS.
-
Readout: Monitor the disappearance of the parent mass (M+H: ~319) and appearance of the GSH-adduct (M+H: ~319 + 307 - 36 = ~590).[1]
-
Metric: Calculate
(half-life).[1] An ideal fragment probe has a between 15–120 mins (balanced reactivity).
-
Safety & Handling
-
Hazard Class: Skin Sensitizer (Category 1), Eye Irritant (Category 2).
-
Specific Risk: As an alkylating agent, this compound can covalently modify DNA or skin proteins.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles. Handle strictly inside a fume hood.[1]
-
Deactivation: Treat spills with 10% aqueous ammonia or dilute NaOH to hydrolyze the chloroacetamide.[1]
References
-
PubChem. (2025).[1][2][3] Compound Summary: 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide.[1][4] National Library of Medicine.[1] Link
-
Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems. Nature. (Contextual reference for chloroacetamide probe methodology). Link
-
Resnick, E., et al. (2019).[1] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.[1][5] (Methodology for screening chloroacetamide fragments). Link
-
ChemicalBook. (2024).[1] 4-Morpholinoaniline Synthesis and Properties. (Source for precursor synthesis data). Link
Sources
- 1. 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide | C12H14Cl2N2O4S | CID 3816252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Morpholine-4-sulfonyl)aniline | C10H14N2O3S | CID 1132819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | CID 735939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-chloro-n-[4-(morpholine-4-sulfonyl)phenyl]acetamide (C12H15ClN2O4S) [pubchemlite.lcsb.uni.lu]
- 5. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
